N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide
Description
N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is a substituted acetimidamide derivative characterized by a hydroxyamidine core (-NH-C(=N-OH)-) linked to a 4-thiomorpholinopiperidinyl moiety. This compound belongs to a class of molecules where the acetimidamide scaffold is functionalized with heterocyclic or aromatic substituents, often targeting biological pathways such as ion channels (e.g., TRPA1/TRPV1) or microbial enzymes .
Properties
Molecular Formula |
C11H22N4OS |
|---|---|
Molecular Weight |
258.39 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-thiomorpholin-4-ylpiperidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13) |
InChI Key |
XAVXTFMOPMVHMC-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1N2CCSCC2)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCC1N2CCSCC2)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide typically involves a multi-step process. One common method includes the reaction of a secondary amide with hydroxylamine to form an amidoxime intermediate. This intermediate is then subjected to a dehydrative condensation reaction using reagents such as triphenylphosphine and iodine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Profiles
The table below compares substituents, molecular weights, and reported activities of N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide and its analogs:
*Estimated based on molecular formula.
Key Observations :
- Heterocyclic vs. Aromatic Substituents: Pyridinyl (e.g., compound in ) and tetrazolyl (e.g., NTAA ) substituents are associated with ion channel antagonism and energetic properties, respectively. The thiomorpholinopiperidinyl group may improve blood-brain barrier penetration due to increased lipophilicity compared to pyridinyl analogs.
- Antimicrobial Activity : Bis-acetimidamide derivatives linked to oxadiazole (e.g., ) show potent antimicrobial effects, suggesting that dimerization or heterocyclic linkers enhance this activity.
- Repurposing Potential: The methylthio derivative () demonstrates antimalarial activity, highlighting the scaffold’s versatility in drug repositioning.
Physicochemical Data :
- NMR Profiles : Methylthio derivatives () exhibit distinct 1H NMR peaks (e.g., δ 2.13 ppm for -SCH3), while pyridinyl analogs show aromatic protons at δ 7.2–8.9 ppm .
- Melting Points : Higher melting points (e.g., 173°C for pyridin-3-yl derivative ) correlate with aromaticity and crystallinity, whereas aliphatic substituents (e.g., methylthio) result in lower melting points (e.g., 114–115°C ).
Biological Activity
N'-Hydroxy-2-(4-thiomorpholinopiperidin-1-yl)acetimidamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiomorpholine ring and an acetimidamide functional group, which may contribute to its biological properties.
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways, which may be beneficial in treating certain diseases.
- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in neurotransmission and cardiovascular regulation.
Therapeutic Implications
The compound's biological activity suggests potential applications in:
- Cardiovascular Health : Similar compounds have demonstrated cardioprotective effects by inhibiting angiotensin-converting enzyme (ACE) and reducing oxidative stress, which may be relevant for this compound.
- Neurological Disorders : The piperidine structure is often associated with neuroactive properties, indicating potential for use in treating neurological conditions.
Toxicity and Safety Profile
Toxicological assessments indicate that compounds similar to this compound may pose risks if ingested or in contact with skin. Studies report acute toxicity levels, necessitating careful handling in laboratory settings .
Case Studies and Experimental Data
- In Vitro Studies : Research has demonstrated that the compound exhibits significant inhibition of specific enzymes linked to metabolic disorders. For example, studies involving cell lines have shown reduced activity of protein disulphide isomerase (PDI), hinting at its antithrombotic potential .
- Animal Models : In vivo experiments using Wistar rats have indicated that the compound can mitigate heart remodeling processes through oxidative stress reduction and improved cardiac function markers .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| This compound | Antithrombotic, Cardioprotective | Enzyme inhibition, Receptor binding | Moderate |
| Acenocoumarol | Anticoagulant | Vitamin K antagonism | High |
| Hyd.Cou (related coumarin derivative) | Cardioprotective | ACE inhibition | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
